molecular formula C8H14OSi B1590007 Trimethyl(5-methylfuran-2-YL)silane CAS No. 55811-60-4

Trimethyl(5-methylfuran-2-YL)silane

Cat. No. B1590007
CAS RN: 55811-60-4
M. Wt: 154.28 g/mol
InChI Key: GSYWJNCPNXKGCS-UHFFFAOYSA-N
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Description

Trimethyl(5-methylfuran-2-YL)silane is a chemical compound . It has a molecular formula of C8H14OSi and a molecular weight of 154.28 g/mol.

Safety And Hazards

Trimethylsilane, a related compound, is classified as an extremely flammable gas. It contains gas under pressure and may explode if heated. It may form explosive mixtures in air and may displace oxygen causing rapid suffocation. It is harmful if inhaled, causes serious eye irritation, and is corrosive to the respiratory tract .

properties

IUPAC Name

trimethyl-(5-methylfuran-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OSi/c1-7-5-6-8(9-7)10(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYWJNCPNXKGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507755
Record name Trimethyl(5-methylfuran-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(5-methylfuran-2-YL)silane

CAS RN

55811-60-4
Record name Trimethyl(5-methylfuran-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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